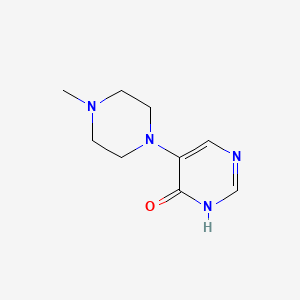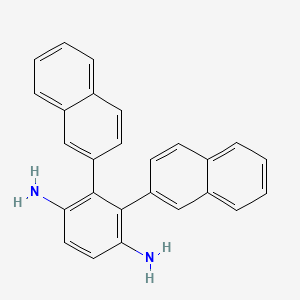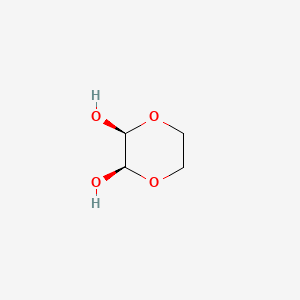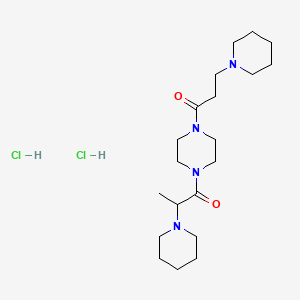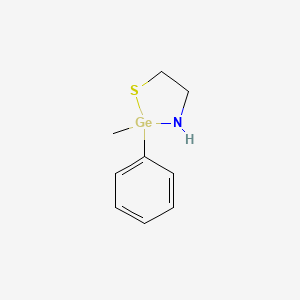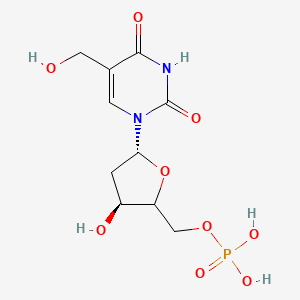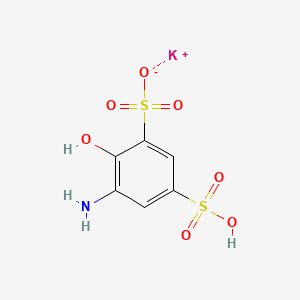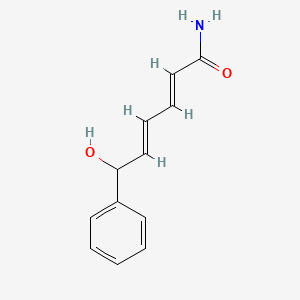
Einecs 286-539-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves the reaction of 1-Propanol with bromine to form 2,3-dibromo-1-propanol. This intermediate is then reacted with phosphoric acid to form the phosphate ester. Finally, the phosphate ester is reacted with 2-aminoethanol to form the final compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to less oxidized forms.
Applications De Recherche Scientifique
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to understand the interactions of brominated compounds with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol can be compared with other brominated phosphate compounds:
1-Propanol, 2,3-dibromo-, phosphate: Similar in structure but lacks the aminoethanol group.
2,3-Dibromo-1-propanol: An intermediate in the synthesis of the compound, lacks the phosphate and aminoethanol groups.
2-Aminoethanol phosphate: Contains the aminoethanol and phosphate groups but lacks the bromine atoms. The uniqueness of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol lies in its combination of bromine, phosphate, and aminoethanol groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
85252-23-9 |
|---|---|
Formule moléculaire |
C5H14Br2NO5P |
Poids moléculaire |
358.95 g/mol |
Nom IUPAC |
2-aminoethanol;2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P.C2H7NO/c4-1-3(5)2-9-10(6,7)8;3-1-2-4/h3H,1-2H2,(H2,6,7,8);4H,1-3H2 |
Clé InChI |
ICMXWZJDVBQQNC-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.C(C(CBr)Br)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


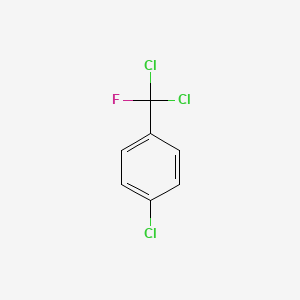
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
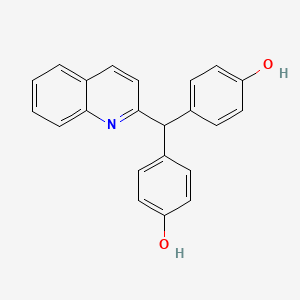
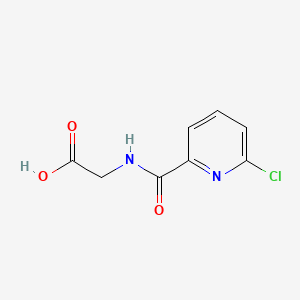
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
